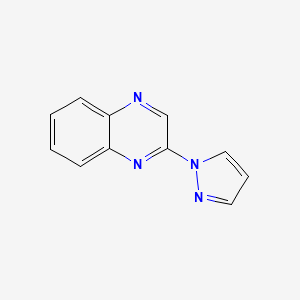
Quinoxaline, 2-(1H-pyrazol-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoxaline, 2-(1H-pyrazol-1-yl)- is a compound that belongs to the class of organic compounds known as pyrazoles . These are compounds containing a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms . Quinoxalines are important biological agents with various pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .
Synthesis Analysis
Quinoxaline derivative 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, an essential intermediate to obtain the drug Erdafitinib, has been synthesized using 4-bromobenzene-1,2-diamine and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one as raw materials, triethylene diamine (DABCO) as a catalyst, and tetrahydrofuran as a solvent . Another synthesis method involves reacting 2-hydroxy quinoxaline-3-hydrazide with different substituted 1,3-diphenyl prop-2-en-1-ones in absolute ethanol .
Molecular Structure Analysis
Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . It is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .
Chemical Reactions Analysis
Quinoxalines have been used in many significant fields due to their versatility. They are designed and synthesized by chemists through new strategies on par with the reported methods . The synthesized molecules are then screened for their efficacy against typical drugs in the market .
Physical And Chemical Properties Analysis
Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids . The synthesis of quinoxaline has been extensively studied for the last two decades .
Applications De Recherche Scientifique
Corrosion Inhibition
Quinoxaline derivatives have demonstrated significant potential as corrosion inhibitors for mild steel in acidic environments. Computational and electrochemical analyses reveal that specific quinoxaline compounds can offer up to 96% corrosion inhibition efficiency. These findings suggest their utility in protecting metal structures against corrosive damage, with detailed studies indicating mixed-type inhibition behavior and positive surface morphology modifications on treated steel specimens (Saraswat & Yadav, 2020).
Antibacterial Activity
The synthesis of quinoxaline derivatives has also been linked to notable antibacterial properties. Specific compounds synthesized from quinoxaline have shown comparable effects to streptomycin, with certain pyrazol-1-ylquinoxalin-2(1H)-one derivatives demonstrating significant antibacterial activity. This highlights the potential of quinoxaline compounds in developing new antibacterial agents, offering an avenue for combating microbial resistance with innovative chemical strategies (Ajani et al., 2009).
Synthetic and Chemical Insights
Quinoxaline and its derivatives have been extensively studied for their chemical properties and synthetic applications. Research into the quinoxaline moiety reveals a rich chemistry conducive to the formation of diverse heterocyclic compounds. These compounds serve as critical intermediates and structural frameworks in the synthesis of various biologically active molecules, indicating broad utility in organic chemistry and drug development processes. The exploration of quinoxaline's antitumoral properties and its role as a catalyst's ligand further underscores its versatility and importance in scientific research (Pareek & Kishor, 2015).
Optoelectronic Applications
Quinoxaline derivatives have found promising applications in the field of optoelectronics, particularly in the development of organic light emitting diodes (OLEDs) and photovoltaic elements. Research has focused on pyrazoloquinoline and quinoxaline derivative chromophores for their potential in improving the performance and efficiency of optoelectronic devices. These studies highlight the material's versatility and the possibility of chemical modifications to enhance technological parameters for practical applications (Danel, Gondek, & Kityk, 2009).
Environmental Monitoring and Live Cell Imaging
A novel quinoline appended pyrazoline derivative sensor has been developed for selective and sensitive detection of Ni2+ ions, demonstrating significant potential for environmental monitoring and intracellular imaging. This sensor operates effectively in water-based solutions, allowing for the real-time tracking of nickel ions within live cells and environmental samples. Such applications underscore the innovative use of quinoxaline derivatives in addressing environmental and biological monitoring challenges (Subashini et al., 2017).
Mécanisme D'action
Target of Action
2-(1H-pyrazol-1-yl)quinoxaline, also known as Quinoxaline, 2-(1H-pyrazol-1-yl)- or 2-pyrazol-1-ylquinoxaline, is a compound that has been found to have potential antimicrobial activity . The primary targets of this compound are pathogenic microorganisms such as Staphylococcus aureus, Escherichia coli, Penicillium citrinum, and Aspergillus niger .
Mode of Action
The interaction of 2-(1H-pyrazol-1-yl)quinoxaline with its targets results in substantial antimicrobial activity . The compound’s mode of action involves inhibiting the growth of these microorganisms, thereby preventing the spread of infections . .
Biochemical Pathways
2-(1H-pyrazol-1-yl)quinoxaline affects the biochemical pathways of the targeted microorganisms, leading to their growth inhibition . The compound’s impact on these pathways results in downstream effects that contribute to its antimicrobial activity.
Result of Action
The molecular and cellular effects of 2-(1H-pyrazol-1-yl)quinoxaline’s action primarily involve the inhibition of microbial growth . This results in the prevention of the spread of infections caused by the targeted microorganisms.
Orientations Futures
Quinoxalines have various biological activities and are widely used in chemistry, biomedicine, and the chemical industry . They have become a crucial component in drugs used to treat various health threats . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens . Therefore, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .
Analyse Biochimique
Biochemical Properties
Quinoxaline derivatives have been found to have various biological activities, including anti-cancer activity, antioxidant activity, anti-proliferative activity, anti-tuberculosis activity, antibacterial activity, and anti-hepatitis C virus activity
Cellular Effects
Quinoxaline derivatives have been found to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoxaline derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
2-pyrazol-1-ylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c1-2-5-10-9(4-1)12-8-11(14-10)15-7-3-6-13-15/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGYQWSEVWXOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2-chlorophenyl)methyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2628190.png)
![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2628192.png)
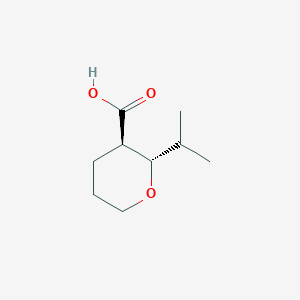
![4-chloro-N-({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2628195.png)
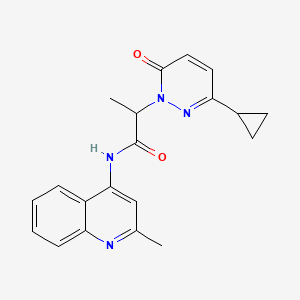
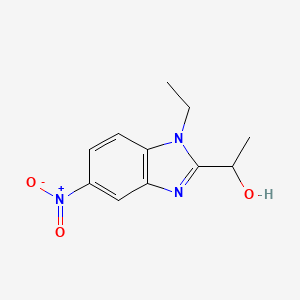
![9-Oxa-7,11-diazadispiro[3.0.35.34]undecan-10-one;hydrochloride](/img/structure/B2628200.png)
![5-Methyl-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2628201.png)
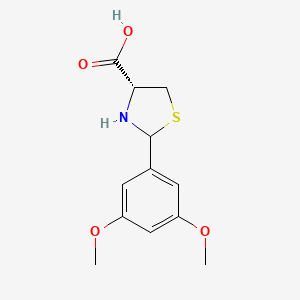
![ethyl 4-oxo-4-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)butanoate](/img/structure/B2628204.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-bromophenyl)acetamide](/img/structure/B2628205.png)
![tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B2628207.png)
![(2Z)-2-[(acetyloxy)imino]-N-(4-chlorophenyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2628209.png)

